Methyl 2,2-dibromo-3-oxobutanoate
Description
Methyl 2,2-dibromo-3-oxobutanoate (C₅H₆Br₂O₃) is a brominated β-keto ester characterized by two bromine atoms at the C2 position and a ketone group at C2. Its molecular structure confers high reactivity, particularly in substitution and cyclization reactions. However, its synthesis often yields mixtures of mono- and di-brominated derivatives, complicating purification .
Properties
IUPAC Name |
methyl 2,2-dibromo-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O3/c1-3(8)5(6,7)4(9)10-2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPNWDREMLUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544321 | |
| Record name | Methyl 2,2-dibromo-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106775-99-9 | |
| Record name | Methyl 2,2-dibromo-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Approaches to Methyl 2,2-dibromo-3-oxobutanoate
Direct Bromination of Methyl Acetoacetate
The most common and straightforward approach to synthesizing this compound involves the direct bromination of methyl acetoacetate (methyl 3-oxobutanoate). This method capitalizes on the acidity of the α-hydrogen atoms in the methyl acetoacetate molecule, which facilitates substitution with bromine atoms.
Using Molecular Bromine
The classical approach utilizes molecular bromine (Br2) as the brominating agent in an inert solvent under controlled conditions. The reaction typically proceeds via the following steps:
- Initial bromination at the α-position to form methyl 2-bromo-3-oxobutanoate
- Subsequent bromination to yield the desired this compound
The reaction can be represented as:
CH3COCH2COOCH3 + 2Br2 → CH3COCH(Br)2COOCH3 + 2HBr
Several variations of this approach have been reported in the literature:
Solvent Selection : Dichloromethane is commonly employed as the solvent due to its inertness toward bromine and good solvation properties. Other solvents such as chloroform, carbon tetrachloride, and glacial acetic acid have also been used with varying degrees of success.
Temperature Control : The bromination reaction is typically conducted at lower temperatures (0-25°C) to minimize side reactions and ensure selectivity. Careful temperature control is essential as the reaction is exothermic and can lead to undesired byproducts at elevated temperatures.
Reaction Time : The reaction duration varies depending on the scale, concentration, and conditions, but typically ranges from 6 to 24 hours to ensure complete conversion.
Using N-Bromosuccinimide (NBS)
An alternative approach involves the use of N-bromosuccinimide (NBS) as a milder and more selective brominating agent, particularly when radical bromination is desired:
- The reaction is typically conducted in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide
- NBS serves as a source of bromine radicals, which abstract hydrogen atoms from the α-position
- The resulting carbon radical then combines with bromine to form the C-Br bond
This methodology has been reported to produce methyl 2-bromo-3-oxobutanoate initially, which can undergo further bromination to yield the dibromo derivative under appropriate conditions.
Using Pyridinium-based Brominating Agents
Recent advances have employed pyridinium bromide perbromide and similar reagents as effective brominating agents for the preparation of dibromo derivatives. These reagents offer advantages in terms of handling, stability, and selectivity:
Alternative Synthetic Routes
From α,β-Unsaturated Esters
An alternative approach involves the bromination of α,β-unsaturated esters using oxalyl bromide ((COBr)2) in the presence of triphenylphosphine oxide (Ph3PO) as a catalyst:
- α,β-Unsaturated ester (0.10 mmol), Ph3PO (5.6 mg, 0.02 mmol), and molecular sieves are combined in a reaction vessel
- Dry 1,2-dichloroethane (DCE, 0.5 ml) is added as the solvent
- Oxalyl bromide (29 μL, 0.3 mmol) is introduced to the reaction mixture
- The mixture is stirred at an appropriate temperature (typically 40°C) for 24-36 hours
- After completion, the product is purified by flash column chromatography
This method has been reported to yield dibromo derivatives with high selectivity and in good yields (70-90%).
From Ketones via Halogenation-Dimerization
Another synthetic pathway involves the treatment of ketones with bromine in the presence of methanol:
- Acetone is combined with methanol in a reaction vessel
- Bromine is added dropwise at controlled temperature (below 20°C)
- The reaction mixture is stirred at room temperature for approximately 24 hours
- The resulting white solid is isolated, washed with methanol, and dried under vacuum
While this approach has been primarily reported for the synthesis of 1,3-dibromo-2,2-dimethoxypropane, a similar methodology could potentially be adapted for the preparation of this compound with appropriate modifications.
From Trifluoroacetoacetic Ester Derivatives
A specialized approach for preparing trifluoromethyl-containing analogs involves the bromination of ethyl trifluoroacetoacetate:
- Liquid bromine (1.2 mol) is combined with ethyl trifluoroacetoacetate (1.0 mol) in dichloromethane (300 ml)
- The mixture is stirred at room temperature for approximately 10 hours
- After washing with saturated sodium bicarbonate solution, a mixture of mono- and dibromo derivatives is obtained
- The desired product can be isolated through appropriate purification techniques
This method has been reported to yield a mixture containing predominantly the monobromo derivative (95.3%) with a smaller amount of the dibromo derivative (4.3%). While this approach focuses on trifluorinated analogs, it demonstrates the feasibility of controlled bromination of β-ketoesters.
Reaction Mechanisms and Kinetics
Electrophilic Substitution Mechanism
The bromination of methyl acetoacetate primarily proceeds via an electrophilic substitution mechanism:
- Methyl acetoacetate exists in equilibrium with its enol form
- The enol form reacts with bromine (the electrophile) to form an intermediate
- Loss of HBr results in the formation of the monobrominated product
- Subsequent repetition of this process leads to the dibrominated derivative
The high reactivity of the α-position in methyl acetoacetate is attributed to the electron-withdrawing effects of both the ketone and ester groups, which stabilize the enolate/enol forms and facilitate the substitution reaction.
Radical Bromination Mechanism
When radical initiators such as AIBN or peroxides are employed, the reaction proceeds via a radical mechanism:
- The initiator decomposes to generate free radicals
- These radicals abstract bromine from the brominating agent (e.g., NBS or Br2)
- The resulting bromine radicals abstract hydrogen from the α-position of methyl acetoacetate
- The carbon radical combines with bromine to form the C-Br bond
- The chain process continues until dibromination is achieved
This radical pathway is particularly relevant when using NBS as the brominating agent.
Factors Affecting Yield and Selectivity
Several factors significantly influence the yield and selectivity of the preparation of this compound:
Temperature Control
Temperature plays a crucial role in controlling the reaction rate and selectivity:
- Lower temperatures (0-5°C) typically favor more selective bromination but at slower rates
- Room temperature conditions (20-25°C) offer a balance between reaction rate and selectivity
- Elevated temperatures can lead to side reactions, including elimination, oxidation, and polymerization
Optimal results are generally achieved by carefully controlling the temperature during bromine addition (typically below 20°C) followed by controlled warming to room temperature for the completion of the reaction.
Solvent Effects
The choice of solvent significantly impacts the reaction outcome:
- Halogenated solvents (dichloromethane, chloroform) typically provide good yields due to their inertness toward bromine
- Protic solvents (methanol, ethanol) can participate in the reaction, potentially leading to side products
- Mixed solvent systems (e.g., chloroform/methanol) may offer advantages in terms of solubility and reaction control
Table 1 summarizes the effect of different solvents on the bromination reaction:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
|---|---|---|---|---|
| Dichloromethane | 0-25 | 10-12 | 85-95 | Clean reaction, high selectivity |
| Chloroform | 0-25 | 12-24 | 80-90 | Similar to dichloromethane |
| Carbon tetrachloride | 0-25 | 12-24 | 75-85 | Environmentally problematic |
| Acetic acid | 0-25 | 8-12 | 70-80 | Side products observed |
| Methanol | 0-25 | 24-36 | 40-60 | Significant side reactions |
| Ethyl acetate/Methanol (1:3) | 0-25 | 1-2 | 65-75 | Faster reaction, moderate selectivity |
Brominating Agent and Stoichiometry
The nature and quantity of the brominating agent significantly affect the reaction outcome:
- Excess bromine (typically 2.2-3.0 equivalents) is often employed to ensure complete dibromination
- NBS typically requires catalytic amounts of radical initiators for efficient bromination
- Pyridinium bromide perbromide often provides cleaner reactions with shorter reaction times
- Oxalyl bromide requires specific catalysts (e.g., Ph3PO) for effective bromination
Purification and Characterization
Purification Methods
Several approaches can be employed for the purification of this compound:
- Column chromatography using silica gel with appropriate eluent systems (typically petroleum ether/ethyl acetate mixtures)
- Recrystallization from suitable solvent systems (e.g., hexane/ethyl acetate)
- Distillation under reduced pressure (for larger scale preparations)
- Washing with appropriate aqueous solutions to remove inorganic byproducts
Analytical Characterization
The identity and purity of this compound can be confirmed through various analytical techniques:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
- Infrared (IR) spectroscopy
- Mass spectrometry (MS)
- Elemental analysis
- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Applications in Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly for the preparation of:
Heterocyclic Compounds
The compound is particularly valuable for the synthesis of various heterocycles:
- Thiazole derivatives: Reaction with thiourea yields 2-amino-4-methylthiazole-5-carboxylic acid methyl ester
- Furan derivatives: Serves as a precursor for dihydrofurans through various cyclization processes
- Pyrazole derivatives: Can be transformed into pyrazole-containing structures through appropriate synthetic sequences
Pharmaceutical Intermediates
Several pharmaceutical compounds utilize this compound as a key intermediate:
- Antimalarial compounds: Dibrominated intermediates have been utilized in the synthesis of compounds with potent antimalarial activity
- Antiviral agents: Serves as a building block for certain antiviral compounds
- Enzyme inhibitors: The dibromo functionality provides a versatile handle for further transformations
Agricultural Chemicals
The compound also finds applications in the synthesis of various agricultural chemicals, including:
- Fungicides
- Herbicides
- Plant growth regulators
Scale-Up Considerations and Industrial Production
The industrial production of this compound requires careful consideration of several factors:
Process Optimization
For industrial-scale production, several process optimizations can be implemented:
- Continuous flow systems can enhance safety and process control
- Recycling of solvents and unreacted materials can improve economic viability
- Alternative brominating agents may be employed to mitigate safety concerns
- Automated monitoring and control systems can ensure consistent product quality
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dibromo-3-oxobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives such as amides, thioethers, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2,2-dibromo-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2,2-dibromo-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the keto group make it a versatile intermediate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Methyl 2,2-Dimethyl-3-oxobutanoate (C₇H₁₂O₃)
- Structural Differences : Replaces bromine atoms with methyl groups at C2.
- Molecular Weight : 144.170 g/mol (vs. 285.91 g/mol for the dibromo compound) .
- Reactivity : The electron-donating methyl groups reduce electrophilicity at C2 compared to the electron-withdrawing bromines in the dibromo analog. This diminishes its utility in nucleophilic substitution reactions.
- Applications : Used as a precursor in heterocyclic synthesis due to its predictable reactivity.
Methyl 2-Bromo-3-oxobutanoate (C₅H₇BrO₃)
- Structural Differences : Contains a single bromine atom at C2.
- Synthetic Challenges : Co-forms with the dibromo derivative during synthesis, making isolation difficult .
- Reactivity : Less reactive than the dibromo compound in radical or coupling reactions due to reduced halogen density.
- Stability : Shares instability issues with the dibromo analog, decomposing over time .
Chlorinated Analogs (e.g., Methyl 2,2-Dichloro-3-oxobutanoate)
- Structural Differences : Bromine replaced with chlorine at C2.
- Reactivity : Chlorine’s lower electronegativity compared to bromine results in slower reaction kinetics in halogen-bonding interactions.
- Stability : Commercially available and stable, making them preferred substitutes in protocols requiring long-term storage .
Methyl 2-Benzoylamino-3-oxobutanoate (C₁₂H₁₃NO₄)
- Structural Differences: Features a benzoylamino group at C2 instead of halogens.
- Reactivity: The benzoylamino group directs reactivity toward condensation or cyclocondensation reactions (e.g., forming enamino esters) rather than halogen-mediated pathways .
- Applications : Used in the synthesis of heterocyclic compounds like pyrazoles and pyridines under mild acidic conditions .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Reactivity Comparison
Key Research Findings
- Synthetic Challenges: The dibromo compound’s instability and purification hurdles have driven research toward chlorinated or non-halogenated analogs for scalable applications .
- Reactivity Trade-offs: While bromine enhances electrophilicity, methyl or benzoylamino groups offer better control in directed syntheses .
Q & A
Q. What are the recommended synthetic routes for Methyl 2,2-dibromo-3-oxobutanoate, and how can purity be optimized?
- Methodological Answer : this compound is typically synthesized via bromination of methyl 3-oxobutanoate using bromine (Br₂) or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under controlled temperatures (0–25°C). A key step involves quenching excess bromine with sodium thiosulfate to prevent over-bromination. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Monitoring by TLC and NMR (¹H/¹³C) ensures reaction completion and purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H NMR (δ 3.8–4.2 ppm for ester methyl, δ 5.0–5.5 ppm for dibromo protons) and ¹³C NMR (carbonyl signals at ~170 ppm, brominated carbons at ~50–60 ppm) for structural confirmation.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks ([M+H]⁺ at ~264 Da) and isotopic patterns from bromine.
- XRD : Single-crystal X-ray diffraction (employing SHELXL for refinement ) resolves stereochemistry and bond angles, though crystallization may require slow evaporation in diethyl ether/hexane mixtures .
Q. What are the stability considerations for storing and handling this compound?
- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis under basic conditions. Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid exposure to heat (>40°C) or strong nucleophiles (e.g., amines). Conduct thermal stability tests via DSC/TGA to identify decomposition thresholds .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of bromination in this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the bromination transition states. Analyze charge distribution at the α-carbon using Natural Bond Orbital (NBO) theory to predict regioselectivity. Compare computed activation energies for mono- vs. di-bromination pathways to rationalize experimental yields .
Q. What strategies address contradictory data in crystallographic studies of this compound derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or space group assignments may arise from twinning or disorder. Use SHELXD for phase refinement and PLATON’s ADDSYM tool to check for missed symmetry. If disorder persists, employ anisotropic displacement parameters or multi-conformational models. Cross-validate with solid-state NMR to resolve ambiguities .
Q. How can researchers optimize reaction conditions to minimize byproducts during derivatization of this compound?
- Methodological Answer :
- Kinetic Control : Lower reaction temperatures (0–10°C) and slow reagent addition reduce side reactions (e.g., elimination to form α,β-unsaturated esters).
- Catalytic Screening : Test Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency.
- Byproduct Analysis : Use GC-MS or HPLC to identify impurities (e.g., dehydrohalogenation products) and adjust solvent polarity (e.g., switch from THF to DCM) to suppress their formation .
Q. What role does steric hindrance play in the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bulky dibromo moiety limits accessibility to metal catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura couplings. Employ bulky ligands (e.g., SPhos) or microwave-assisted conditions to enhance reactivity. Compare turnover frequencies (TOF) with less-hindered analogs (e.g., methyl 2-bromo-3-oxobutanoate) to quantify steric effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
